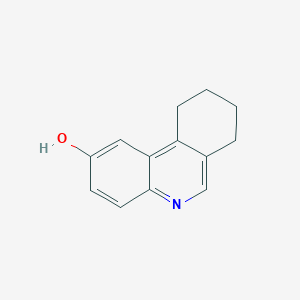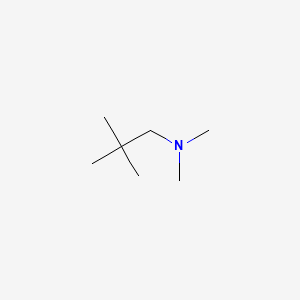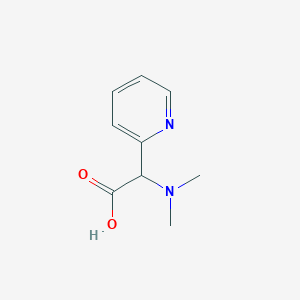![molecular formula C12H19N9OS B1649558 2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE CAS No. 1018047-52-3](/img/structure/B1649558.png)
2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a triazole ring, and various functional groups such as butylamino and methylamino groups
Preparation Methods
The synthesis of 2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, starting with the preparation of the triazine and triazole precursors. One common synthetic route includes the reaction of cyanuric chloride with butylamine and methylamine to form the triazine derivative. This intermediate is then reacted with 1H-1,2,4-triazole-3-thiol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and formation of smaller fragments.
Scientific Research Applications
2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-({1-[4-(BUTYLAMINO)-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
Salbutamol: A bronchodilator agent with a similar butylamino group, used for the treatment of asthma.
Terbutaline: Another bronchodilator with a similar structure, used for the relief of asthma attacks.
Adrenaline: A hormone and neurotransmitter with a similar core structure, involved in the body’s fight-or-flight response.
Properties
CAS No. |
1018047-52-3 |
|---|---|
Molecular Formula |
C12H19N9OS |
Molecular Weight |
337.41 |
IUPAC Name |
2-[[1-[4-(butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C12H19N9OS/c1-3-4-5-15-10-17-9(14-2)18-11(19-10)21-7-16-12(20-21)23-6-8(13)22/h7H,3-6H2,1-2H3,(H2,13,22)(H2,14,15,17,18,19) |
InChI Key |
FUVLGRPEGMPVCZ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC(=NC(=N1)NC)N2C=NC(=N2)SCC(=O)N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)NC)N2C=NC(=N2)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{4-[(isobutylamino)carbonyl]phenyl}-5-(2-methylphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649477.png)
![N~1~-[3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B1649479.png)
![ethyl 5-[3-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}amino)phenyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649480.png)
![ethyl 5-(4-ethylphenyl)-1-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649481.png)
![ethyl 5-(3-{[(2-chloro-6-methoxy-4-pyridyl)carbonyl]amino}phenyl)-1-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649484.png)
![ethyl 1-(2-chlorophenyl)-5-{4-[4-(3-cyanobenzoyl)piperazino]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649486.png)
![3-[5-isobutyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]-N~1~-(3-phenylpropyl)benzamide](/img/structure/B1649489.png)
![N~1~-[1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B1649493.png)
![3-[5-isopropyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1649494.png)
![N~1~-[3-(tert-butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-yl]-2-chloro-4-fluorobenzamide](/img/structure/B1649495.png)

![4-Methyl-3-oxo-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B1649497.png)

